
N-Butyl-L-histidine
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Overview
Description
N-Butyl-L-histidine is a derivative of the essential amino acid histidine Histidine is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-L-histidine typically involves the alkylation of L-histidine. One common method is the reaction of L-histidine with butyl halides under basic conditions. For example, L-histidine can be reacted with n-butyl bromide in the presence of a base such as sodium hydroxide to yield this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
General Reactivity of Histidine Side Chains
The imidazole ring of histidine is central to its reactivity:
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Tautomerization : The imidazole group exists as Nδ-H (Hid) or Nε-H (Hie) tautomers, influencing nucleophilicity and hydrogen-bonding interactions .
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pH-dependent protonation : The pKa of the imidazole side chain (~6.0) allows it to act as a proton shuttle in biochemical reactions .
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Metal coordination : Histidine residues often coordinate metal ions (e.g., Zn²⁺, Fe²⁺) via nitrogen atoms in enzymes .
For N-Butyl-L-histidine, alkylation at the amino group would likely:
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Reduce polarity compared to free histidine.
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Alter tautomeric equilibrium due to steric effects from the butyl group.
2.1. Nucleophilic Reactions
The imidazole nitrogen retains nucleophilic character even in alkylated histidine derivatives. Observed reactions in similar compounds include:
2.2. Acid-Base Catalysis
The butyl group may attenuate proton-transfer efficiency compared to free histidine, as seen in enzymes where histidine methylation alters catalytic activity .
2.3. Stability Under Oxidative Conditions
Based on histidine’s susceptibility to ROS/RNS , this compound may form:
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Peroxidation products : From reaction with lipid peroxidation byproducts (e.g., 4-hydroxynonenal).
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Carbonyl derivatives : Via oxidative cleavage of the imidazole ring.
Synthetic Considerations
While no direct synthesis of this compound was found, histidine alkylation strategies from analogous systems include:
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Buchwald-Hartwig coupling : For N-arylation of histidine derivatives (not observed in provided sources).
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Reductive amination : Potential route using butyraldehyde and histidine under hydrogenation .
Analytical Challenges
Scientific Research Applications
N-Butyl-L-histidine has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving protein interactions and enzyme catalysis.
Industry: It can be used in the production of biodegradable surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-L-histidine involves its interaction with various molecular targets. The imidazole ring in histidine is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These interactions can influence enzyme activity and protein structure. The butyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent compound, essential for protein biosynthesis.
N-Methyl-L-histidine: Another derivative with a methyl group instead of a butyl group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
N-Butyl-L-histidine is unique due to the presence of the butyl group, which can significantly alter its chemical properties and potential applications compared to other histidine derivatives. This modification can enhance its lipophilicity and potentially its biological activity.
Properties
CAS No. |
58813-23-3 |
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Molecular Formula |
C10H17N3O2 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(2S)-2-(butylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-12-9(10(14)15)5-8-6-11-7-13-8/h6-7,9,12H,2-5H2,1H3,(H,11,13)(H,14,15)/t9-/m0/s1 |
InChI Key |
JYXMNARRSCPLBW-VIFPVBQESA-N |
Isomeric SMILES |
CCCCN[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCNC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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